

Sulfamonomethoxine in Veterinary Research: Application Notes and Protocols

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Compound of Interest

Compound Name: Sulfamonomethoxine

Cat. No.: B1681783

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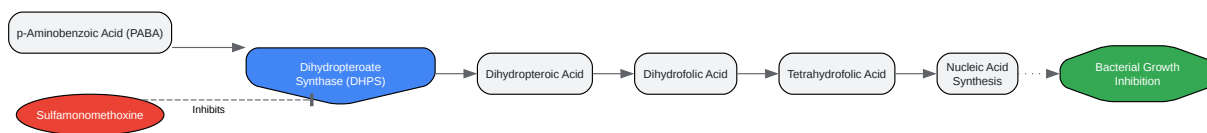
For Researchers, Scientists, and Drug Development Professionals

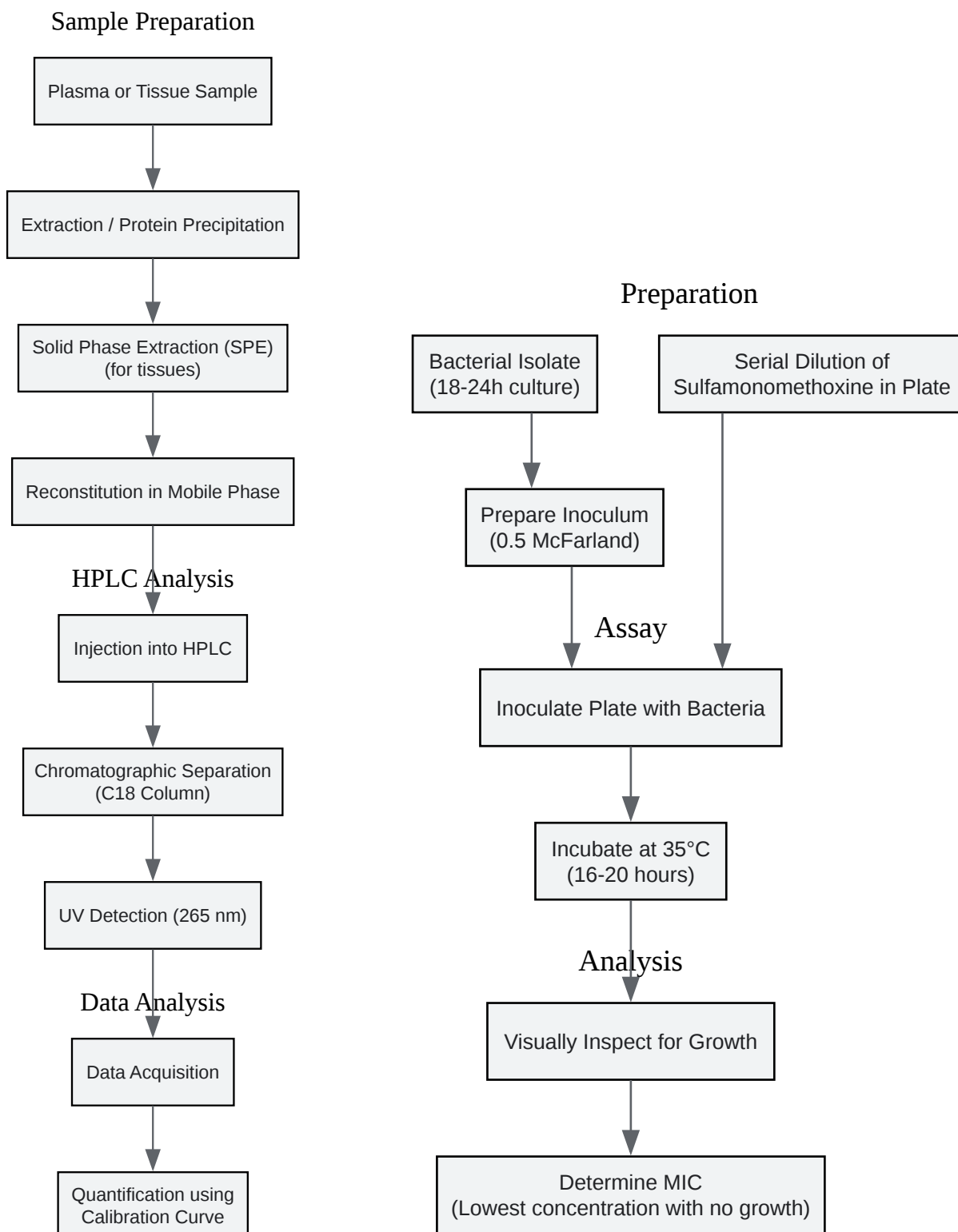
Introduction

Sulfamonomethoxine is a synthetic sulfonamide antibiotic widely employed in veterinary medicine for the treatment and control of bacterial and protozoan infections in livestock and poultry.[1][2] As a bacteriostatic agent, it acts by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), a crucial component in the bacterial folic acid synthesis pathway.[2] This inhibition effectively halts the growth and replication of susceptible microorganisms. This document provides detailed application notes and experimental protocols for the use of **sulfamonomethoxine** in a research setting.

Mechanism of Action

Sulfamonomethoxine's primary mechanism of action is the inhibition of folic acid synthesis in bacteria.[2] Bacteria, unlike mammals, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo.[2] Folic acid is an essential precursor for the synthesis of nucleic acids and certain amino acids. By acting as a competitive inhibitor of dihydropteroate synthase, **sulfamonomethoxine** blocks the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a critical step in the folic acid pathway.[2] This ultimately leads to a depletion of essential building blocks for DNA, RNA, and protein synthesis, resulting in the cessation of bacterial growth.





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References

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